

# Application Notes: Tyrosinase (206-214) Peptide for Human T-Cell Stimulation Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

The Tyrosinase (206-214) peptide, with the amino acid sequence AFLPWHRLF, is a well-characterized HLA-A24 restricted epitope of the human tyrosinase protein.[1][2][3] Tyrosinase is a key enzyme in melanin synthesis and is overexpressed in melanoma cells.[4][5] Consequently, this peptide is a critical tool for researchers studying melanoma-specific T-cell responses, developing peptide-based vaccines, and monitoring the efficacy of immunotherapies.[1][2] These application notes provide an overview of the peptide's use in common T-cell assays and include representative data and detailed protocols.

## **Principle of T-Cell Activation**

The Tyrosinase (206-214) peptide is presented by HLA-A24 molecules on the surface of antigen-presenting cells (APCs). This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on specific CD8+ cytotoxic T-lymphocytes (CTLs). This recognition, along with co-stimulatory signals, triggers a signaling cascade leading to T-cell activation, proliferation, and effector functions, such as cytokine production (e.g., IFN- $\gamma$ , TNF- $\alpha$ ) and cytotoxic activity against target cells expressing the same peptide-MHC complex.





Click to download full resolution via product page

Caption: T-Cell Activation by Tyrosinase (206-214) Peptide.

# **Applications**

The Tyrosinase (206-214) peptide is primarily used in the following T-cell stimulation assays:

- Enzyme-Linked Immunospot (ELISpot) Assay: To quantify the frequency of antigen-specific, cytokine-secreting T-cells.
- Intracellular Cytokine Staining (ICS) with Flow Cytometry: To identify and phenotype antigenspecific T-cells based on their cytokine production.
- Proliferation Assays (e.g., CFSE dilution): To measure the proliferative capacity of antigenspecific T-cells.

## **Data Presentation**

The following table summarizes representative quantitative data from T-cell stimulation assays using the Tyrosinase (206-214) peptide. Note that responses can vary significantly between donors depending on their HLA type and prior exposure to the antigen.



| Assay Type     | Parameter<br>Measured                         | Peptide<br>Concentration | Expected<br>Result (in<br>responsive<br>donors) | Reference |
|----------------|-----------------------------------------------|--------------------------|-------------------------------------------------|-----------|
| ELISpot        | IFN-y Spot Forming Units (SFU) per 10^6 PBMCs | 1-10 μg/mL               | ≥ 2-fold increase<br>over negative<br>control   | [4]       |
| ICS            | % of IFN-γ+<br>CD8+ T-cells                   | 1-10 μg/mL               | 2.1 to 3.3-fold increase post-vaccination       | [6]       |
| Tetramer Assay | % of Tyrosinase-<br>specific CD8+ T-<br>cells | N/A                      | 1.5 to 2.8-fold increase post-vaccination       | [6]       |

# **Experimental Workflow**

The general workflow for a T-cell stimulation experiment using the Tyrosinase (206-214) peptide involves isolating peripheral blood mononuclear cells (PBMCs), stimulating them with the peptide, and then analyzing the response using a specific assay.





Click to download full resolution via product page

Caption: General workflow for T-cell stimulation assays.

## **Detailed Protocols**

# **Protocol 1: IFN-y ELISpot Assay**

This protocol is designed to quantify the frequency of Tyrosinase (206-214)-specific, IFN-y secreting T-cells.

#### Materials:

Human IFN-y ELISpot kit



- PVDF-membrane 96-well plates
- Tyrosinase (206-214) peptide (AFLPWHRLF)
- Human Peripheral Blood Mononuclear Cells (PBMCs)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)
- Irrelevant peptide (negative control)
- DMSO (for peptide reconstitution)
- Sterile PBS
- 35% Ethanol

#### Procedure:

- Plate Coating:
  - $\circ$  Pre-wet the ELISpot plate with 15 µL of 35% ethanol per well for 1 minute.
  - Wash the plate 5 times with 200 μL/well of sterile water.
  - Coat the plate with anti-IFN-y capture antibody overnight at 4°C.
- Cell Preparation and Stimulation:
  - Wash the plate 5 times with 200 μL/well of sterile PBS.
  - Block the plate with blocking buffer for at least 30 minutes at room temperature.
  - Prepare a stock solution of the Tyrosinase (206-214) peptide by dissolving it in a small amount of DMSO, then diluting with cell culture medium to a final concentration of 1 mg/mL. The final DMSO concentration in the culture should be below 0.5%.



- Prepare working solutions of the Tyrosinase (206-214) peptide (e.g., 10 μg/mL), positive control (PHA at 5 μg/mL), and negative control (irrelevant peptide at 10 μg/mL).
- $\circ$  Wash the plate and add 50  $\mu$ L of the peptide working solutions to the appropriate wells.
- Add 50 μL of PBMC suspension (2-4 x 10<sup>5</sup> cells/well) to each well.
- Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
- Detection:
  - Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST).
  - Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
  - Wash the plate 5 times with PBST.
  - Add streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.
  - Wash the plate 5 times with PBST.
  - Add the substrate solution and incubate until spots develop (10-30 minutes).
  - Stop the reaction by washing with deionized water.
  - Allow the plate to dry completely before counting the spots using an ELISpot reader.

# **Protocol 2: Intracellular Cytokine Staining (ICS)**

This protocol allows for the identification and quantification of Tyrosinase (206-214)-specific T-cells producing IFN-y via flow cytometry.

#### Materials:

- PBMCs
- Tyrosinase (206-214) peptide



- · Cell culture medium
- Brefeldin A (protein transport inhibitor)
- Anti-CD3 and anti-CD28 antibodies (positive control)
- Irrelevant peptide (negative control)
- Fixable viability dye
- Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8) and intracellular IFN-y
- Fixation/Permeabilization buffer
- · Permeabilization/Wash buffer
- FACS tubes

#### Procedure:

- · Cell Stimulation:
  - Resuspend PBMCs at 1-2 x 10<sup>6</sup> cells/mL in culture medium.
  - Add the Tyrosinase (206-214) peptide to a final concentration of 1-10 μg/mL. Include positive (anti-CD3/CD28) and negative (irrelevant peptide or media alone) controls.
  - Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
  - Add Brefeldin A to a final concentration of 10 μg/mL.
  - Incubate for an additional 4-6 hours.
- Staining:
  - Wash the cells with PBS.



- Stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells.
- Stain for surface markers (e.g., anti-CD3, anti-CD8) for 30 minutes at 4°C in the dark.
- Wash the cells with PBS.
- Fix the cells with Fixation/Permeabilization buffer for 20 minutes at room temperature in the dark.
- Wash the cells with Permeabilization/Wash buffer.
- Stain for intracellular IFN-γ with a fluorochrome-conjugated anti-IFN-γ antibody for 30 minutes at room temperature in the dark.
- Wash the cells with Permeabilization/Wash buffer.
- Acquisition and Analysis:
  - Resuspend the cells in FACS buffer.
  - Acquire the samples on a flow cytometer.
  - Analyze the data by gating on live, single cells, then on CD3+ and CD8+ T-cells, and finally quantify the percentage of IFN-y positive cells.

## **Protocol 3: CFSE Proliferation Assay**

This protocol measures the proliferation of Tyrosinase (206-214)-specific T-cells based on the dilution of the carboxyfluorescein succinimidyl ester (CFSE) dye.

#### Materials:

- PBMCs
- Tyrosinase (206-214) peptide
- Cell culture medium



- CFSE dye
- PBS
- Fetal Bovine Serum (FBS)
- Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8)
- FACS tubes

### Procedure:

- CFSE Labeling:
  - Resuspend PBMCs at 1-10 x 10<sup>6</sup> cells/mL in pre-warmed PBS.
  - $\circ$  Add CFSE to a final concentration of 1-5  $\mu$ M and mix immediately.
  - Incubate for 10 minutes at 37°C.
  - Quench the staining by adding 5 volumes of cold culture medium containing 10% FBS.
  - Wash the cells twice with culture medium.
- Cell Culture and Stimulation:
  - Resuspend the CFSE-labeled PBMCs in culture medium.
  - Plate the cells in a 96-well round-bottom plate at 2 x 10^5 cells/well.
  - $\circ$  Add the Tyrosinase (206-214) peptide to a final concentration of 1-10  $\mu$ g/mL. Include positive and negative controls.
  - Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.
- Staining and Analysis:
  - Harvest the cells and stain for surface markers (e.g., anti-CD3, anti-CD8) for 30 minutes at 4°C in the dark.



- Wash the cells with PBS.
- Resuspend the cells in FACS buffer.
- Acquire the samples on a flow cytometer.
- Analyze the data by gating on the CD8+ T-cell population and observing the dilution of the CFSE signal, which indicates cell division.

## **Logical Relationship in Research and Drug Development**

The use of the Tyrosinase (206-214) peptide is integral to a logical progression in translational research and drug development, from basic immune monitoring to the evaluation of novel cancer immunotherapies.





Click to download full resolution via product page

Caption: Logical flow of Tyrosinase (206-214) peptide applications.

## References

- 1. Identification of a tyrosinase epitope recognized by HLA-A24-restricted, tumor-infiltrating lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tyrosinase 206-214 (HLA-A\*24:02) | 1 mg | EP11446\_1 [peptides.de]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Evaluation of Prime/Boost Regimens Using Recombinant Poxvirus/Tyrosinase Vaccines for the Treatment of Patients with Metastatic Melanoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunologic responses to xenogeneic tyrosinase DNA vaccine administered by electroporation in patients with malignant melanoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Tyrosinase (206-214) Peptide for Human T-Cell Stimulation Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b066410#tyrosinase-206-214-peptide-for-human-t-cell-stimulation-assays]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com